molecular formula C15H22N2O2 B7512664 N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide

N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide

Cat. No. B7512664
M. Wt: 262.35 g/mol
InChI Key: LBJAYQUXDKSJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide, also known as MMAC, is a chemical compound that has gained significant attention in the field of scientific research. MMAC is a cyclic amide that belongs to the class of azepane compounds. This compound is known for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in several cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts these processes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This effect can prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has several advantages as a research tool. It is a potent inhibitor of tubulin polymerization, making it a valuable tool for studying microtubule dynamics. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations as a research tool. It is a toxic compound that requires careful handling and disposal. This compound is also expensive to produce, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the development of new derivatives of this compound that exhibit improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide involves the reaction of 2-(methoxymethyl)aniline with 6-bromo-1-hexanol in the presence of a catalyst. The resulting product is then treated with triphosgene to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-12-13-8-4-5-9-14(13)16-15(18)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJAYQUXDKSJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1NC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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